10-Phenyldecanoic acid ethyl ester
Description
Properties
Molecular Formula |
C18H28O2 |
|---|---|
Molecular Weight |
276.4 g/mol |
IUPAC Name |
ethyl 10-phenyldecanoate |
InChI |
InChI=1S/C18H28O2/c1-2-20-18(19)16-12-7-5-3-4-6-9-13-17-14-10-8-11-15-17/h8,10-11,14-15H,2-7,9,12-13,16H2,1H3 |
InChI Key |
MCHBMLAAPKVHBG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCCCCCCCCC1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Solvent Selection
Catalytic Enhancements
Chemical Reactions Analysis
Types of Reactions: 10-Phenyldecanoic acid ethyl ester undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, ethyl 10-phenyldecanoate can be hydrolyzed to produce 10-phenyldecanoic acid and ethanol.
Reduction: Reduction reactions can convert the ester group into an alcohol group using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride or other reducing agents.
Substitution: Nucleophiles such as amines or alcohols.
Major Products Formed:
Hydrolysis: 10-phenyldecanoic acid and ethanol.
Reduction: 10-phenyldecanol.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
10-Phenyldecanoic acid ethyl ester has several applications in scientific research:
Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.
Biology: Investigated for its potential biological activity and interactions with biological molecules.
Medicine: Explored for its potential use in drug delivery systems due to its ester linkage, which can be hydrolyzed in the body.
Industry: Utilized in the production of fragrances and flavorings due to its pleasant odor.
Mechanism of Action
The mechanism of action of ethyl 10-phenyldecanoate involves its interaction with biological molecules through its ester group. The ester linkage can be hydrolyzed by enzymes such as esterases, releasing the active components (10-phenyldecanoic acid and ethanol) that can interact with various molecular targets and pathways .
Comparison with Similar Compounds
Structural and Functional Group Variations
Straight-Chain Saturated Ethyl Esters
- Decanoic acid ethyl ester (C10:0): Structure: A 10-carbon saturated chain with an ethyl ester group. Applications: Widely used in biodiesel production due to favorable combustion properties . Engineered Escherichia coli strains produce ~1.2 g/L of C10:0 ethyl esters under optimized conditions . Physical Properties: Lower molecular weight (200.32 g/mol) compared to phenyl-substituted analogs, resulting in lower boiling points (~245–247°C).
- Myristic acid ethyl ester (C14:0): Structure: 14-carbon saturated chain. Applications: Used as a non-polar solvent and in biodegradable plastics . Comparison: Longer chain length increases hydrophobicity and melting point (295–297°C), making it less volatile than C10:0 esters .
Unsaturated and Branched Ethyl Esters
- 9,12-Octadecadienoic acid ethyl ester (C18:2): Structure: 18-carbon chain with two double bonds. Applications: Found in plant extracts (e.g., Phaeanthus vietnamensis) and studied for anti-inflammatory properties . Comparison: Unsaturation reduces melting point and enhances reactivity in oxidation reactions compared to saturated analogs .
Phytanic acid ethyl ester (C20:0 branched) :
Aromatic and Substituted Ethyl Esters
- Caffeic acid ethyl ester: Structure: Phenolic core with a 3-carbon aliphatic chain and ethyl ester. Applications: Antioxidant and anti-tyrosinase agent isolated from Patrinia villosa . Comparison: The phenolic -OH group enhances hydrogen-bonding capacity, increasing polarity and biological activity compared to purely aliphatic esters .
- Ethyl-10-undecenoate (C11:1): Structure: 11-carbon chain with a terminal double bond. Applications: Used in fragrances and polymer synthesis. Comparison: Terminal unsaturation increases volatility (boiling point: 259°C) and reactivity in polymerization .
Key Comparative Data Table
Research Findings and Trends
- Biodiesel Production: Short-chain esters (C10–C12) are preferred for biodiesel due to optimal viscosity and combustion profiles. Decanoic acid ethyl ester achieves 85–90% yield in microreactor systems using KOH catalysis .
- Biological Activity: Esters with aromatic or phenolic groups (e.g., caffeic acid ethyl ester) exhibit enhanced antioxidant and anti-inflammatory properties compared to aliphatic analogs .
- Analytical Detection : Gas chromatography (GC) with DVB/CAR/PDMS fibers effectively separates ethyl esters by chain length and saturation, as shown in cider and biodiesel analyses .
Q & A
Q. What are the established synthetic routes for 10-phenyldecanoic acid ethyl ester, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via acid-catalyzed esterification of 10-phenyldecanoic acid with ethanol. Sulfuric acid (H₂SO₄) is commonly used as a catalyst, with reflux conditions (~70–80°C) to drive the reaction to completion. For example, a procedure analogous to ethyl phenylacetate synthesis involves mixing the carboxylic acid with excess ethanol and concentrated H₂SO₄, followed by neutralization and purification via fractional distillation . Alternatively, transesterification from methyl or other alkyl esters using lipases (e.g., Novozym® 435) under mild conditions (40–60°C) can improve enantioselectivity and reduce side reactions . Yield optimization requires monitoring parameters like molar ratios (acid:alcohol ~1:3–5), catalyst loading (5–10% w/w), and reaction time (6–24 hrs).
Q. How is this compound characterized, and what analytical techniques are critical for purity assessment?
- Methodological Answer : GC-MS is essential for identifying the ester’s molecular ion (e.g., m/z corresponding to C₁₈H₂₈O₂) and fragmentation patterns, as demonstrated for structurally similar ethyl esters like decanoic acid ethyl ester . ¹H/¹³C NMR confirms regiochemistry: the ethyl ester group (-COOCH₂CH₃) shows a triplet at δ ~1.2–1.4 ppm (CH₃) and a quartet at δ ~4.1–4.3 ppm (CH₂), while the phenyl group’s aromatic protons appear at δ ~7.2–7.4 ppm. Purity is quantified via HPLC using C18 columns with UV detection (λ = 210–254 nm) and validated against reference standards .
Q. What are the stability considerations for this compound under varying storage conditions?
- Methodological Answer : Stability is influenced by temperature , light , and humidity . Long-term storage requires anhydrous conditions (desiccants like silica gel) at –20°C to prevent hydrolysis. Accelerated stability studies (40°C/75% RH for 6 months) can assess degradation kinetics. Monitor ester integrity via periodic FTIR (C=O stretch at ~1740 cm⁻¹) and TLC (Rf comparison with fresh samples) .
Advanced Research Questions
Q. How can kinetic modeling optimize the enzymatic synthesis of this compound?
- Methodological Answer : Use central composite design (CCD) to model variables like enzyme loading (5–15% w/w), substrate molar ratio (1:1–1:5), and temperature (30–60°C). For example, a CCD study on DHA/EPA ethyl ester production identified optimal lipase activity at 50°C and 1:3 acid:alcohol ratio, achieving >90% conversion . Apply the Michaelis-Menten equation to derive kinetic constants (Km, Vmax) and identify rate-limiting steps.
Q. What strategies resolve contradictions in bioactivity data for phenyl-substituted ethyl esters?
- Methodological Answer : Discrepancies in reported bioactivity (e.g., antimicrobial or anti-inflammatory effects) often arise from variability in assay conditions (cell lines, solvent carriers) or impurity profiles . Standardize protocols using pharmacopeial guidelines (e.g., USP) for dissolution media and cytotoxicity controls. For example, batch-to-batch consistency in ethyl icosapentate (EPA-EE) is ensured via LC-MS impurity profiling (<0.1% residual catalysts) . Replicate studies with positive controls (e.g., known inhibitors) and orthogonal assays (e.g., in vitro enzyme inhibition vs. cell-based models) to validate findings .
Q. How does computational modeling predict the interaction of this compound with biological targets?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and MD simulations (GROMACS) can model binding to enzymes like cyclooxygenase-2 (COX-2) or fatty acid-binding proteins. For example, 3D visualization of hexadecanoic acid ethyl ester in MERS-CoV protease active sites revealed hydrophobic interactions with phenylalanine residues . Validate predictions via SAR studies : synthesize analogs (e.g., varying phenyl ring substituents) and correlate docking scores (ΔG binding) with experimental IC₅₀ values .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
